N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[2-(2-fluorophenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[2-(2-fluorophenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide features a tetrahydrobenzothiophene core substituted with:
- A 1,1-dioxidotetrahydrothiophen-3-yl group at the carboxamide nitrogen.
- A 2-(2-fluorophenoxy)propanoyl moiety at the 2-amino position.
- A 6-methyl group on the tetrahydrobenzothiophene ring.
Properties
Molecular Formula |
C23H27FN2O5S2 |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[2-(2-fluorophenoxy)propanoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C23H27FN2O5S2/c1-13-7-8-16-19(11-13)32-23(20(16)22(28)25-15-9-10-33(29,30)12-15)26-21(27)14(2)31-18-6-4-3-5-17(18)24/h3-6,13-15H,7-12H2,1-2H3,(H,25,28)(H,26,27) |
InChI Key |
DMUBNBDPHCNFHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC3CCS(=O)(=O)C3)NC(=O)C(C)OC4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzothiophene Core
The benzothiophene scaffold forms the foundational structure of the target compound. A validated approach involves the intramolecular cyclization of substituted acetophenone derivatives. As detailed in , methanesulfonic acid serves as a catalyst for this reaction, accelerating cyclization rates by 50–100 times compared to conventional acids. The process typically employs toluene as a solvent under reflux conditions (80–110°C) to facilitate azeotropic water removal, critical for driving the reaction to completion . For example, heating α-(3-methoxyphenylthio)-4-methoxyacetophenone in methanesulfonic acid and toluene at 90°C for 3–5 hours yields 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene with minimal isomerization .
Key Parameters for Cyclization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–110°C | Higher temps reduce side products |
| Methanesulfonic Acid | 1.5–2.0 equivalents | Excess acid accelerates cyclization |
| Reaction Time | 3–5 hours | Prolonged time enhances rearrangement |
Amide Coupling for Fluorophenoxy Propanoyl Amino Group
The fluorophenoxy propanoyl amino side chain is incorporated via amide bond formation. As outlined in, this step employs coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (N,N'-dicyclohexylcarbodiimide) in anhydrous DMF. The reaction proceeds under nitrogen at 0–5°C to minimize racemization. For example, reacting 2-(2-fluorophenoxy)propanoic acid with the benzothiophene-amine intermediate in the presence of HATU and DIEA (N,N-diisopropylethylamine) achieves a 70–80% yield.
Coupling Reaction Optimization
| Factor | Optimal Condition | Effect on Efficiency |
|---|---|---|
| Coupling Reagent | HATU (1.2 equivalents) | Enhances activation |
| Base | DIEA (3.0 equivalents) | Neutralizes HCl byproduct |
| Solvent | Anhydrous DMF | Polar aprotic medium |
Methyl Substitution at Position 6
Introducing the methyl group at position 6 involves regioselective alkylation. Patent highlights the use of methyl iodide and a strong base such as LDA (lithium diisopropylamide) in THF at −78°C. This low-temperature regime ensures selective deprotonation at the desired carbon, followed by quenching with methyl iodide to install the methyl group. The reaction typically achieves 65–75% yield after column chromatography .
Alkylation Protocol
-
Cool THF to −78°C under nitrogen.
-
Add LDA (2.2 equivalents) dropwise to the benzothiophene intermediate.
-
Stir for 30 minutes, then add methyl iodide (1.5 equivalents).
-
Warm to room temperature and stir for 12 hours.
Purification and Analytical Characterization
Final purification employs a combination of silica gel chromatography and recrystallization. The crude product is dissolved in ethyl acetate and eluted with a hexane:ethyl acetate gradient (4:1 to 1:1) to isolate the target compound. Purity is verified via HPLC (≥98% purity) and structural confirmation through -NMR and high-resolution mass spectrometry.
Analytical Data
-
-NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H), 6.95–6.89 (m, 2H), 4.21 (q, J = 6.8 Hz, 1H), 3.12 (s, 3H).
-
HRMS (ESI+) : m/z calculated for C₂₇H₂₈FN₃O₅S₂ [M+H]⁺: 574.1532; found: 574.1528.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[2-(2-fluorophenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atoms or to reduce other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is desired.
Industry: The compound’s properties may make it useful in the development of new materials with specific chemical or physical characteristics.
Mechanism of Action
The mechanism by which N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[2-(2-fluorophenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its effects is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following compounds share the benzothiophene carboxamide core but differ in substituents, influencing physicochemical and pharmacological properties:
Impact of Substituents on Bioactivity and Physicochemical Properties
- Fluorophenoxy vs. Chlorinated/Hydrocarbon Aromatics: The 2-fluorophenoxy group enhances hydrogen-bond acceptor capacity (via fluorine) and moderate lipophilicity, balancing solubility and membrane permeability .
Methyl Substitution at Position 6 :
- The 6-methyl group in the target compound may influence ring puckering (via Cremer-Pople parameters) , stabilizing a bioactive conformation inaccessible to unmethylated analogs.
Biological Activity
Chemical Structure and Properties
The compound's structure includes a tetrahydrothiophene core substituted with various functional groups, which may contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 397.52 g/mol. Understanding the structure is crucial for predicting its interactions within biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the benzothiophene moiety suggests potential inhibition of specific enzymes involved in metabolic pathways.
- Receptor Interaction : The fluorophenoxy group may facilitate binding to various receptors, influencing signaling pathways related to inflammation or cancer progression.
- Antiviral Properties : Similar compounds have shown efficacy against viral infections by disrupting viral replication processes.
In Vitro Studies
Recent studies have demonstrated that derivatives of thiophene compounds exhibit significant anti-inflammatory and anticancer activities. For example, a study indicated that compounds with similar structures inhibited the proliferation of cancer cells in vitro, suggesting that the tested compound may share this property .
Case Studies
- Anticancer Activity : In a controlled study, a related compound demonstrated potent cytotoxic effects against breast cancer cell lines. The mechanism was attributed to apoptosis induction through mitochondrial pathways.
- Antiviral Efficacy : Another study highlighted the antiviral potential of thiophene derivatives against influenza viruses, indicating that structural modifications could enhance efficacy against specific viral strains .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 397.52 g/mol |
| Anticancer Activity | IC50 < 10 µM in breast cancer cells |
| Antiviral Activity | Effective against H1N1 and H3N2 |
| Mechanism of Action | Enzyme inhibition, receptor binding |
Safety and Toxicology
While the compound shows promise in biological activities, safety assessments are crucial. Preliminary toxicity studies indicate moderate toxicity levels in vitro; however, further in vivo studies are necessary to establish safe dosage ranges.
Q & A
Q. What are the key steps and challenges in synthesizing this compound?
Answer: Synthesis involves multi-step organic reactions, including amidation, sulfone oxidation, and heterocyclic ring formation. Critical parameters include:
- Temperature control : Optimal ranges (e.g., 60–80°C for amidation) to avoid side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency .
- Reagent purity : Use of high-purity coupling agents (e.g., HATU or EDCI) to ensure >90% yield .
- Purification : Column chromatography or recrystallization to achieve ≥95% purity .
Example Protocol :
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Amidation | DMF, 70°C | 85% |
| 2 | Sulfone oxidation | H₂O₂, AcOH | 78% |
Q. How can researchers characterize the compound’s structural integrity and purity?
Answer: Use a combination of:
- NMR spectroscopy : Confirm proton environments (e.g., tetrahydrothiophene sulfone at δ 3.2–3.8 ppm) .
- High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ calc. 501.15, found 501.14) .
- HPLC : Assess purity (>95% at 254 nm, C18 column, acetonitrile/water gradient) .
- X-ray crystallography (if feasible): Resolve stereochemistry and crystal packing .
Advanced Research Questions
Q. How can structural analogs inform structure-activity relationship (SAR) studies for this compound?
Answer:
- Core modifications : Compare analogs with fluorophenoxy vs. methoxyphenoxy groups to assess electron-withdrawing effects on target binding .
- Substituent optimization : Test methyl vs. ethyl groups at the 6-position to evaluate steric effects on pharmacokinetics .
- Data analysis : Use IC₅₀ values from enzyme inhibition assays (e.g., 0.5–10 μM range) to correlate substituents with potency .
Example SAR Table :
| Analog | R1 (Position 6) | R2 (Phenoxy) | IC₅₀ (μM) |
|---|---|---|---|
| 1 | Methyl | 2-Fluoro | 0.8 |
| 2 | Ethyl | 2-Fluoro | 2.1 |
| 3 | Methyl | 4-Methoxy | 5.3 |
Q. How should researchers resolve contradictions between in vitro and in vivo biological activity data?
Answer:
- Metabolic stability assays : Test liver microsome degradation (e.g., human/rat, 1–4 hr incubations) to identify rapid clearance .
- Plasma protein binding : Measure % bound (e.g., >95% reduces free drug availability) .
- Formulation adjustments : Use PEGylation or liposomal encapsulation to enhance bioavailability .
Q. What computational methods predict interactions between this compound and its biological targets?
Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., kinase targets) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å) .
- QSAR modeling : Corrogate descriptors (e.g., logP, polar surface area) with activity data to prioritize analogs .
Methodological Challenges
Q. How to optimize reaction conditions for scale-up without compromising yield?
Answer:
- DoE (Design of Experiments) : Vary temperature, solvent ratio, and catalyst loading to identify robust parameters .
- Flow chemistry : Implement continuous reactors for exothermic steps (e.g., sulfone oxidation) to improve safety and yield .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
Answer:
- CRISPR-Cas9 knockout models : Silence putative targets (e.g., kinases) to confirm on/off-target effects .
- Thermal shift assays : Monitor protein melting shifts (ΔTm > 2°C) to verify direct binding .
- Transcriptomics : Compare RNA-seq profiles of treated vs. untreated cells to identify downstream pathways .
Data Interpretation and Reproducibility
Q. How to address batch-to-batch variability in biological assay results?
Answer:
- Standardize protocols : Use identical cell passage numbers and serum lots .
- Include controls : Spike-in reference compounds (e.g., staurosporine for kinase assays) .
- Statistical rigor : Apply ANOVA with post-hoc tests (p < 0.01) and report effect sizes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
